2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate

Beschreibung

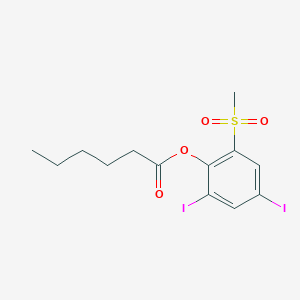

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is a synthetic organic compound characterized by a phenyl ring substituted with two iodine atoms at the 2- and 4-positions, a methylsulfonyl group at the 6-position, and a hexanoate ester moiety. The methylsulfonyl group enhances electron-withdrawing effects, while the diiodo substituents contribute to steric bulk and halogen bonding capabilities .

Eigenschaften

IUPAC Name |

(2,4-diiodo-6-methylsulfonylphenyl) hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16I2O4S/c1-3-4-5-6-12(16)19-13-10(15)7-9(14)8-11(13)20(2,17)18/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNQZSSCZVALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16I2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate typically involves the iodination of a precursor compound followed by the introduction of the methylsulfonyl and hexanoate groups. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The methylsulfonyl group can be introduced through sulfonation reactions, while the hexanoate ester group is typically added via esterification reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylthio derivatives.

Substitution: Various substituted phenyl hexanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Employed in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate involves its interaction with specific molecular targets and pathways. The iodine atoms and methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may exert its effects through the generation of reactive intermediates and the modulation of enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

(a) 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole

- Structure : A methylsulfonyl group attached to a phenyl ring fused to an indole core.

- Key Differences: Lacks iodine substituents and the hexanoate ester.

- Properties : Lower molecular weight (~300 g/mol) and moderate lipophilicity (logP ~3). The indole core enables π–π stacking interactions, while the methoxy group enhances solubility.

- Activity : Demonstrates selective COX-2 inhibition, attributed to sulfonyl-mediated hydrogen bonding .

(b) 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic Acid

- Structure: Hexanoic acid derivative with a toluenesulfonamide group.

- Key Differences : Sulfonamide replaces the ester; carboxylic acid enhances hydrophilicity.

- Properties : Moderate logP (~2.5) due to the polar carboxylic acid. Sulfonamide groups resist hydrolysis compared to esters.

- Activity: Potential solubility challenges in biological systems due to zwitterionic properties .

(c) Tesaglitazar

- Structure: Benzenepropanoic acid with a methylsulfonyloxy group and ethoxy linker.

- Key Differences: Methylsulfonyloxy (vs. methylsulfonyl) and propanoic acid (vs. hexanoate ester).

- Properties : Moderate logP (~3.5); sulfonyloxy group increases metabolic stability.

- Activity : Antidiabetic agent targeting PPAR receptors, leveraging sulfonyl-mediated binding .

Key Observations:

- Lipophilicity : The diiodo substituents in the target compound significantly increase logP compared to analogs, suggesting enhanced membrane permeability but reduced aqueous solubility.

- Stability: Esters (target compound) are more prone to hydrolysis than sulfonamides (e.g., 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid) or sulfonyloxy groups (tesaglitazar) .

- Bioactivity : Sulfonyl groups in all compounds facilitate hydrogen bonding or dipole interactions with biological targets, but structural variations dictate specificity (e.g., COX-2 vs. PPAR targets) .

Mechanistic Insights from Molecular Docking

For example, the methylsulfonyl group in 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole forms critical hydrogen bonds with COX-2, while iodine in the target compound could occupy hydrophobic pockets inaccessible to smaller substituents .

Biologische Aktivität

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C15H18I2O3S

- Molecular Weight : 485.19 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially inhibiting the growth of certain pathogens.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound. Below is a summary table of its observed effects:

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria, suggesting its potential as a therapeutic agent against bacterial infections.

- Cytotoxic Effects on Cancer Cells : Research indicated that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

- Inflammatory Response Modulation : In vivo studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines in models of acute inflammation, indicating its potential use in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Diiodinated phenyl ring with sulfonyl group | Antimicrobial, cytotoxic |

| 2-Iodo-6-(methylsulfonyl)phenyl acetate | Monoiodinated version | Limited antimicrobial activity |

| 4-Bromo-6-(methylsulfonyl)phenyl hexanoate | Brominated instead of iodinated | Reduced cytotoxicity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-diiodo-6-(methylsulfonyl)phenyl hexanoate to improve yield and purity?

- Methodology :

- Iodination and sulfonylation : Use controlled iodination (e.g., iodine monochloride in acetic acid) followed by methylsulfonyl group introduction via nucleophilic substitution (e.g., methanesulfonyl chloride under basic conditions). Monitor reaction progress with TLC or HPLC .

- Esterification : Employ Steglich esterification (DCC/DMAP) to couple the phenolic intermediate with hexanoic acid. Optimize solvent polarity (e.g., DCM vs. THF) and reaction time to minimize side products .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via (integration of aromatic protons) and HPLC (retention time consistency) .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Methodology :

- Molecular weight and structure : High-resolution mass spectrometry (HRMS) to confirm molecular formula; for aromatic proton environments and ester carbonyl confirmation .

- LogP determination : Use reverse-phase HPLC with a C18 column and a calibration curve of known LogP standards .

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Q. How can researchers assess the hydrolytic stability of the hexanoate ester under physiological conditions?

- Methodology :

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor ester hydrolysis via HPLC, tracking the appearance of free hexanoic acid and the phenolic intermediate .

- Kinetic analysis : Fit degradation data to first-order kinetics to calculate half-life () and activation energy () using Arrhenius plots .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to iodine-sensitive enzymes (e.g., thyroid peroxidase)?

- Methodology :

- Molecular docking : Use AutoDock Vina or GOLD with Lamarckian genetic algorithms to sample ligand conformations. Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

- Free energy calculations : Apply MM-PBSA or MM-GBSA to estimate binding free energy, focusing on iodine’s halogen-bonding interactions with active-site residues .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns)?

- Methodology :

- Dynamic effects : Investigate restricted rotation of the methylsulfonyl group using variable-temperature NMR to observe coalescence of split peaks .

- Isotopic substitution : Synthesize a deuterated analog to distinguish between electronic effects and steric hindrance .

Q. What experimental designs are suitable for studying the metabolic fate of this compound in hepatic microsomes?

- Methodology :

- In vitro metabolism : Incubate with rat or human liver microsomes (NADPH-regenerating system). Use LC-MS/MS to identify phase I metabolites (e.g., demethylation, sulfoxide formation) and phase II conjugates (e.g., glucuronides) .

- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of iodine substitution on biological activity?

- Methodology :

- Analog synthesis : Prepare derivatives with bromine or chlorine at positions 2 and 4. Compare activities in cellular assays (e.g., antiproliferative effects in cancer cells) .

- Electrostatic potential mapping : Use DFT calculations (e.g., Gaussian 09) to visualize halogen-bonding propensity and correlate with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.